2,4,6-Trichlorophenyl-4'-aminophenyl ether
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves photolysis or photoheterolysis in polar media, leading to the formation of phenyl cations stabilized by planar geometry. Such processes can involve transformations into various derivatives through electrophilic substitution or reduction reactions (Guizzardi et al., 2001). Additionally, the synthesis of certain ethers and radicals within this chemical family demonstrates the utility of specific reagents and conditions for achieving desired structural features and stability (Carilla et al., 1994).
Molecular Structure Analysis
The molecular structure of 2,4,6-Trichlorophenyl-4'-aminophenyl ether and its derivatives is characterized by the presence of chloro and amino groups, which significantly influence the electronic and steric nature of these molecules. The planar geometry of the phenyl cations and the stability provided by the trifluoromethyl groups in some derivatives are notable (Kute & Banerjee, 2003).
Chemical Reactions and Properties
This compound exhibits a variety of chemical behaviors, including photochemical reactions leading to complex formations and reactivity patterns influenced by solvent properties. The formation of diamino derivatives through cyclohexadienyl intermediates and the trapping of phenyl cations with various nucleophiles are examples of its chemical versatility (Guizzardi et al., 2001). Additionally, the etherification reactions to protect alcohols and the stability of resulting ethers under certain conditions highlight its chemical properties (Kurosu & Li, 2009).
Physical Properties Analysis
The physical properties of 2,4,6-Trichlorophenyl-4'-aminophenyl ether derivatives, such as solubility, stability, and molecular weight, are significantly influenced by the presence of substituent groups and the overall molecular structure. The solubility in organic solvents and the thermal stability up to certain temperatures are key characteristics (Kute & Banerjee, 2003).
Chemical Properties Analysis
The chemical properties of this compound encompass a broad range of reactions and interactions, including its reactivity towards nucleophiles, electrophiles, and radical species. The compound's ability to undergo transformations into various functionalized derivatives underscores its chemical versatility and the influence of its molecular structure on its reactivity (Guizzardi et al., 2001).
Scientific Research Applications
Bioconcentration and Metabolism in Aquatic Species
Studies have shown that 2,4,6-trichlorophenyl-4'-aminophenyl ether (CNP-amino) can accumulate in aquatic species such as carp. The compound is found in two forms: free CNP-amino and bound CNP-amino. Research demonstrates that after 14 days of exposure, bioconcentration factors (BCF) in various organs of the carp, such as the muscle, liver, kidney, and gallbladder, vary significantly. Additionally, 2,4,6-trichlorophenyl-4'-acetamide phenyl ether (CNP-acetamide) was detected as a metabolite in the muscle and viscera of the carp (Tsuda et al., 1990).
Chemical Synthesis and Stability Analysis
The synthesis and analysis of various derivatives of 2,4,6-trichlorophenyl-methyl radical, including tris(2,4,6-trichlorophenyl)carbenium hexachloro-antimonate and its methyl ether derivative, have been conducted. These studies contribute to understanding the stability and electronic properties of these compounds, offering insights into their potential applications in various fields of chemistry (Carilla et al., 1994).
Analytical Chemistry and Chromatography
Research in analytical chemistry has utilized 2,4,6-trichlorophenyl alkyl ethers as retention index markers in gas chromatography. This application is significant for the analysis of polychlorinated biphenyls, enhancing the precision and reliability of chromatographic analyses (Morosini & Ballschmiter, 1994).
Environmental Degradation Studies
Degradation of CNP, a diphenyl ether herbicide, has been studied in various soil conditions. The degradation rate of CNP differed significantly under oxidative and reductive conditions, providing vital data for understanding the environmental impact and breakdown processes of such compounds (Oyamada & Kuwatsuka, 1979).
Future Directions
properties
IUPAC Name |
4-(2,4,6-trichlorophenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO/c13-7-5-10(14)12(11(15)6-7)17-9-3-1-8(16)2-4-9/h1-6H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIXMXKRLYKJJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73166-60-6 (hydrochloride) | |
Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20180919 | |
Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenyl-4'-aminophenyl ether | |
CAS RN |
26306-61-6 | |
Record name | 4-(2,4,6-Trichlorophenoxy)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26306-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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